molecular formula C9H11NO B1599156 1,2,3,4-Tetrahydroquinolin-5-ol CAS No. 61468-43-7

1,2,3,4-Tetrahydroquinolin-5-ol

Cat. No.: B1599156
CAS No.: 61468-43-7
M. Wt: 149.19 g/mol
InChI Key: AACROBBFQRNFHE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-5-ol: is a heterocyclic organic compound with the molecular formula C9H11NO It is a derivative of quinoline, featuring a partially saturated quinoline ring with a hydroxyl group at the fifth position

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroquinolin-5-ol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of cell proliferation, and the induction of cell death.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cytokine production, inhibiting cell proliferation, and inducing cell death.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is stable under normal storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinolin-5-ol can be synthesized through several methods. One common approach involves the hydrogenation of quinolines . For instance, selective hydrogenation of quinolines over a nitrogen-doped carbon-supported palladium catalyst can yield 1,2,3,4-tetrahydroquinolines under mild conditions . The reaction typically occurs at 50°C and 20 bar hydrogen pressure , resulting in high yields of the desired product.

Another method involves the cyclization of appropriate precursors . For example, the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base like DBU can produce highly substituted tetrahydroquinolines .

Industrial Production Methods

Industrial production of this compound often relies on catalytic hydrogenation processes due to their efficiency and scalability. The use of palladium or platinum catalysts supported on various materials, such as activated carbon or alumina, is common. These processes are typically conducted in high-pressure reactors to ensure complete hydrogenation of the quinoline ring.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted tetrahydroquinolines depending on the substituent introduced.

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-5-ol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: It is used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinolin-5-ol can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: This compound has a similar structure but lacks the hydroxyl group at the fifth position.

    Quinolin-5-ol: This compound has a fully aromatic quinoline ring with a hydroxyl group at the fifth position. It exhibits different chemical reactivity and biological properties compared to its partially saturated counterpart.

The presence of the hydroxyl group and the partially saturated ring structure make this compound unique, providing distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10-11H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACROBBFQRNFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210416
Record name 5-Quinolinol, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61468-43-7
Record name 5-Hydroxy-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61468-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinolinol, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061468437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Quinolinol, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinolin-5-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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